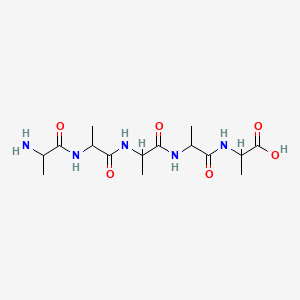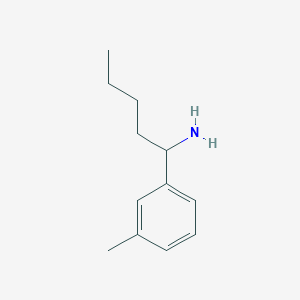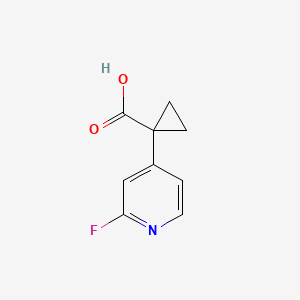
1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H8FNO2. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with a fluorine atom at the 2-position.
準備方法
The synthesis of 1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, using nucleophiles like amines or thiols, leading to the formation of substituted pyridines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
科学的研究の応用
1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
類似化合物との比較
1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: This compound has a similar structure but with a phenyl ring instead of a pyridine ring. It may exhibit different reactivity and biological activity due to the absence of the nitrogen atom in the ring.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring or carboxylic acid group can be compared to highlight the unique properties conferred by the 2-fluoro-4-pyridyl group.
The uniqueness of this compound lies in its combination of a fluorinated pyridine ring and a cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C9H8FNO2 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
1-(2-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) |
InChIキー |
IPRCHWZZNKFHMV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=NC=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)
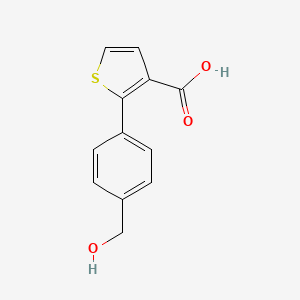


![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)
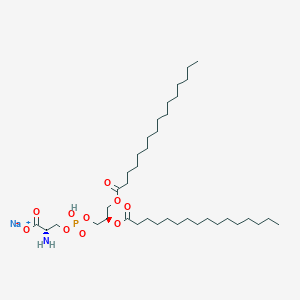



![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide](/img/structure/B12063517.png)
